Ethyl 5-nitro-2-(thiophen-3-yl)benzoate
Description
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate is a nitro-substituted benzoate ester featuring a thiophene moiety at the 2-position of the aromatic ring. The nitro group enhances electrophilicity, while the thiophene ring contributes to π-π interactions and solubility in nonpolar media. Its synthesis typically involves esterification and substitution reactions, as seen in analogs like ethyl 3-nitro-5-(thiophen-3-yl)benzoate (CAS 1261956-13-1) .
Properties
CAS No. |
919087-91-5 |
|---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
ethyl 5-nitro-2-thiophen-3-ylbenzoate |
InChI |
InChI=1S/C13H11NO4S/c1-2-18-13(15)12-7-10(14(16)17)3-4-11(12)9-5-6-19-8-9/h3-8H,2H2,1H3 |
InChI Key |
ZDCWHMIDJQYHCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitro-2-(thiophen-3-yl)benzoate typically involves the esterification of 5-nitro-2-(thiophen-3-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, basic conditions.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: Ethyl 5-amino-2-(thiophen-3-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Ethyl 5-nitro-2-(thiophen-3-yl)sulfoxide or sulfone benzoate.
Scientific Research Applications
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s derivatives are studied for their antimicrobial and anticancer activities, contributing to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 5-nitro-2-(thiophen-3-yl)benzoate and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also participate in π-π interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzoate and thiophene rings significantly influences reactivity and biological activity. For example:
- Ethyl 3-nitro-5-(thiophen-3-yl)benzoate (CAS 1261956-13-1): The nitro group at the 3-position (meta to the ester) contrasts with the target compound’s 5-nitro substitution (para to the ester).
- Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate (CAS 1956310-57-8) : Here, the nitro and bromo groups on the thiophene ring introduce steric and electronic effects distinct from the benzoate-based nitro substitution in the target compound .
Table 1: Substituent Effects on Key Properties
Alkyl Group Effects on Physicochemical Properties
The ethyl ester group in the target compound influences lipophilicity and solubility compared to methyl or other alkyl analogs:
- Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin cements than methyl esters, attributed to increased electron-donating effects and steric flexibility .
- Methyl benzoate () exhibits lower solubility in polymeric matrices compared to ethyl derivatives, affecting dye-polymer interactions .
Table 2: Alkyl Group Impact on Physical Properties
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